molecular formula C12H7ClN4O6 B14158440 N-(4-Chlorophenyl)-2,4,6-trinitroaniline CAS No. 34749-63-8

N-(4-Chlorophenyl)-2,4,6-trinitroaniline

Cat. No.: B14158440
CAS No.: 34749-63-8
M. Wt: 338.66 g/mol
InChI Key: BVQWERYAWIDLFA-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2,4,6-trinitroaniline is a chemical compound of significant interest in medicinal and biological research. It belongs to the class of 2,4,6-trinitroaniline (TNA) derivatives, which are characterized by strong electron-withdrawing nitro groups that influence the compound's properties and reactivity . Recent scientific investigations highlight the potential of trinitroaniline derivatives in oncology research. Studies have shown that various N-substituted trinitroaniline compounds exhibit potent antitumor activity , with some demonstrating efficacy comparable to or even greater than the chemotherapeutic agent cisplatin in certain hepatoma cell models (Hep3B) . These compounds are investigated for their ability to inhibit cancer cell proliferation and induce programmed cell death (apoptosis). Research indicates that specific derivatives can trigger the intrinsic apoptotic pathway by modulating the expression of key regulatory proteins, such as increasing the Bax/Bcl-2 expression ratio . Furthermore, select trinitroaniline derivatives have been shown to suppress the expression of the cell cycle checkpoint protein cyclin D1 and exhibit anti-metastatic properties by inhibiting colony formation and cell migration in vitro . Researchers can utilize this compound as a key intermediate to explore these mechanisms further and develop novel therapeutic candidates. As a member of the nitroaromatic family, this compound should be handled with extreme care due to potential explosive hazards associated with multiple nitro groups . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

34749-63-8

Molecular Formula

C12H7ClN4O6

Molecular Weight

338.66 g/mol

IUPAC Name

N-(4-chlorophenyl)-2,4,6-trinitroaniline

InChI

InChI=1S/C12H7ClN4O6/c13-7-1-3-8(4-2-7)14-12-10(16(20)21)5-9(15(18)19)6-11(12)17(22)23/h1-6,14H

InChI Key

BVQWERYAWIDLFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

Contextual Significance of N Aryl 2,4,6 Trinitroaniline Derivatives

N-Aryl-2,4,6-trinitroaniline derivatives constitute a class of compounds characterized by a 2,4,6-trinitroaniline (B3268610) core (also known as picramide) appended with a substituted or unsubstituted phenyl group on the amine. wikipedia.orgsciencemadness.org The high degree of nitration on one aromatic ring and the variable substitution on the other bestow these molecules with a rich and tunable chemical profile.

The significance of these derivatives spans multiple scientific disciplines:

Energetic Materials: The trinitroaromatic system is a well-known energetic functional group, or "explosophore". nih.gov Consequently, many N-aryl-2,4,6-trinitroaniline derivatives are investigated for their potential as energetic materials. The nature of the substituent on the N-aryl ring can significantly influence properties such as density, thermal stability, and sensitivity to impact and friction. For instance, the introduction of fluorine atoms, as seen in 3,5-difluoro-2,4,6-trinitroaniline, has been shown to yield compounds with a desirable combination of high density, good thermal stability, and superior mechanical insensitivity, making them potential candidates for advanced insensitive high-energy materials. tandfonline.com

Medicinal Chemistry: Nitroaromatic compounds have been explored for their therapeutic potential, particularly as antitumor agents. Research has demonstrated that certain 2,4,6-trinitroaniline derivatives can induce apoptosis in cancer cells and inhibit metastatic activity. The N-aryl substituent plays a crucial role in modulating the biological activity of these compounds. Studies on a series of trinitroaniline (B13749157) derivatives have shown that variations in the N-substituent lead to differing IC50 values against cancer cell lines, with some derivatives exhibiting potency comparable or even superior to established drugs like cisplatin (B142131).

Materials Science: The unique electronic and structural characteristics of N-aryl-2,4,6-trinitroaniline derivatives make them interesting candidates for applications in materials science. Compounds like N-(p-tolyl)-2,4,6-trinitroaniline have been investigated as potential nonlinear optical materials. researchgate.net The ability of some of these compounds to exhibit polymorphism—existing in different crystalline forms with distinct colors and properties—is also a subject of study. researchgate.net This property is of fundamental interest in crystal engineering and has potential applications in sensors and pigments.

The table below summarizes the research interest in various N-Aryl-2,4,6-trinitroaniline derivatives, highlighting the influence of the N-substituent on their properties and applications.

N-Aryl SubstituentKey Research FindingsPotential Applications
PhenylExhibits antitumor activity similar to cisplatin in certain cancer cell lines. Anticancer therapeutics
3,5-DifluorophenylDemonstrates superior antitumor activity compared to cisplatin in some studies. Possesses high density, thermal stability, and low mechanical sensitivity. tandfonline.comAnticancer therapeutics, Insensitive high-energy materials
3-NitrophenylInduces intrinsic apoptosis in cancer cells by modulating the Bax/Bcl-2 ratio. Anticancer therapeutics
m-TolylExhibits color polymorphism, with different crystalline forms displaying distinct colors. researchgate.netNonlinear optical materials, Pigments, Molecular sensors

Historical Perspectives on Aromatic Polynitro Compounds and Anilines

The scientific journey to understanding compounds like N-(4-Chlorophenyl)-2,4,6-trinitroaniline is built upon a rich history of research into its fundamental components: aromatic polynitro compounds and anilines.

The industrial synthesis of aromatic nitro compounds dates back to the early 19th century, with the development of nitration techniques using mixed acids (a combination of nitric and sulfuric acids). nih.gov These methods allowed for the introduction of one or more nitro groups onto an aromatic ring, a foundational process in industrial organic chemistry. nih.gov Initially, the primary application of these compounds was in the production of explosives, with 2,4,6-trinitrotoluene (B92697) (TNT) being one of the most well-known examples. The presence of multiple nitro groups was quickly identified as a key factor in the energetic properties of these molecules. wikipedia.org

Aniline (B41778) (aminobenzene) and its derivatives also have a long and significant history in chemistry. The discovery and development of synthetic dyes in the mid-19th century were largely driven by aniline chemistry. This led to the establishment of a massive dye industry and spurred significant advancements in the understanding of aromatic amine reactions. Beyond dyes, anilines became crucial intermediates in the synthesis of pharmaceuticals, polymers, and rubber chemicals.

The convergence of these two fields of study—polynitro aromatics and anilines—led to the exploration of compounds containing both functionalities, such as the N-aryl-2,4,6-trinitroanilines. The synthesis of the parent compound, 2,4,6-trinitroaniline (B3268610) (picramide), is often achieved through the amination of 2,4,6-trinitrochlorobenzene, which itself can be prepared from picric acid. chemicalbook.comchemicalbook.com This foundational chemistry paved the way for the synthesis of a wide array of N-substituted derivatives.

Current Research Landscape and Future Trajectories for N 4 Chlorophenyl 2,4,6 Trinitroaniline

While direct research on N-(4-Chlorophenyl)-2,4,6-trinitroaniline is not extensively documented in publicly available literature, the current research landscape for its analogous compounds provides a strong indication of its potential areas of investigation and future trajectories.

The primary focus of current research on N-aryl-2,4,6-trinitroaniline derivatives appears to be in two main areas:

Development of Novel Energetic Materials: There is a continued drive to synthesize new energetic materials with improved safety and performance characteristics. The substitution pattern on the N-aryl ring of trinitroaniline (B13749157) derivatives offers a versatile platform for fine-tuning these properties. Future research will likely involve the synthesis and characterization of a wider range of derivatives, including those with halogenated, alkylated, and other functionalized N-aryl groups, to systematically study structure-property relationships. Computational modeling, such as Density Functional Theory (DFT), is expected to play an increasingly important role in predicting the performance and stability of these new compounds before their synthesis. mdpi.com

Exploration of Biological Activity: The promising antitumor activities of some trinitroaniline derivatives have opened up a new avenue of research in medicinal chemistry. Future work in this area will likely focus on synthesizing libraries of these compounds to perform structure-activity relationship (SAR) studies. The goal will be to identify derivatives with enhanced potency and selectivity for cancer cells, as well as to elucidate their mechanisms of action. The introduction of a chloro-substituent, as in this compound, is a common strategy in medicinal chemistry to modulate pharmacokinetic properties, and its effect on the biological activity of the trinitroaniline scaffold would be a logical area of investigation.

The future of research in this area is also likely to expand into materials science, exploring the potential of these compounds in areas such as:

Nonlinear Optics: The investigation of polymorphic materials like N-(m-tolyl)-2,4,6-trinitroaniline for nonlinear optical applications could be extended to other derivatives. researchgate.net

Sensors: The electron-deficient nature of the trinitroaromatic ring makes these compounds potential candidates for use in chemical sensors, particularly for detecting electron-rich analytes.

Defining Research Gaps and Emerging Opportunities

Established Synthetic Routes to N-Aryl-2,4,6-trinitroanilines

The formation of the diarylamine linkage in N-aryl-2,4,6-trinitroanilines is typically achieved through two primary strategies: the reaction of a halogenated trinitrobenzene with an arylamine or, less commonly, the condensation of 2,4,6-trinitroaniline (B3268610) itself with an aryl partner.

The most direct and widely employed method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) reaction between a halogenated 2,4,6-trinitrobenzene precursor and 4-chloroaniline (B138754). libretexts.org The preferred precursor is 2-chloro-1,3,5-trinitrobenzene, commonly known as picryl chloride.

The reactivity of picryl chloride is exceptionally high towards nucleophiles. wikipedia.org This is due to the strong electron-withdrawing nature of the three nitro groups positioned ortho and para to the chlorine atom. These groups powerfully stabilize the negative charge in the intermediate formed during the reaction via resonance. libretexts.org The reaction proceeds through a well-established addition-elimination mechanism, which involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov

The general reaction scheme is as follows:

Nucleophilic Attack: The amino group of 4-chloroaniline acts as the nucleophile, attacking the carbon atom bearing the chlorine atom on the picryl chloride ring. This disrupts the aromaticity of the ring and forms the negatively charged Meisenheimer complex.

Stabilization: The negative charge of the intermediate is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho and para nitro groups.

Elimination: The aromaticity of the ring is restored by the elimination of the chloride leaving group, yielding the final this compound product.

This reaction is typically carried out in a polar solvent to facilitate the interaction between the reactants and stabilize the charged intermediate.

Table 1: Reaction Parameters for SNAr Synthesis
ParameterTypical ConditionRationale
ElectrophilePicryl chloride (2-Chloro-1,3,5-trinitrobenzene)Highly activated substrate due to three -NO2 groups. wikipedia.org
Nucleophile4-ChloroanilineProvides the 4-chlorophenyl moiety.
SolventEthanol, Acetonitrile (B52724), or DMFPolar solvents stabilize the charged Meisenheimer intermediate.
TemperatureRoom temperature to moderate heatingThe high reactivity of picryl chloride often allows for mild conditions. libretexts.org
AdditivesA weak base (e.g., NaHCO3, Et3N) may be usedTo neutralize the HCl generated during the reaction.

An alternative, though less common, approach involves forming the C-N bond starting from 2,4,6-trinitroaniline (picramide). These methods fall under the category of cross-coupling reactions, such as the Ullmann condensation or Goldberg reaction. wikipedia.orgbyjus.com The Goldberg reaction specifically refers to the copper-catalyzed coupling of an aryl halide with an amine. wikipedia.org

In a hypothetical application to the target molecule, 2,4,6-trinitroaniline would be coupled with a 4-chlorophenyl halide (e.g., 1-chloro-4-iodobenzene) in the presence of a copper catalyst and a base at elevated temperatures. wikipedia.org

Reaction: 2,4,6-trinitroaniline + 4-chlorophenyl-X + Base --(Cu catalyst)--> this compound

However, this method is generally less favorable than the SNAr approach for this specific target molecule. The SNAr reaction on picryl chloride is typically very efficient and does not require a metal catalyst, making it a more practical and cost-effective choice. libretexts.org Traditional Ullmann conditions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgwikipedia.org

Synthesis of the 4-Chlorophenyl Moiety and its Integration

The 4-chlorophenyl moiety is introduced into the final structure via its corresponding amine, 4-chloroaniline. The synthesis of this key intermediate is well-established in industrial and laboratory settings.

The predominant synthetic route to 4-chloroaniline involves the reduction of 4-nitrochlorobenzene. openstax.org This precursor is readily available from the nitration of chlorobenzene. The reduction of the nitro group to an amine can be accomplished using various methods, with catalytic hydrogenation being a common and efficient choice.

Key Synthetic Steps for 4-Chloroaniline:

Nitration: Chlorobenzene is nitrated using a mixture of nitric acid and sulfuric acid to produce a mixture of ortho- and para-nitrochlorobenzene isomers. The para isomer is the major product and can be separated.

Reduction: The separated 4-nitrochlorobenzene is then reduced. Common reduction systems include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as Raney Nickel, Palladium, or Platinum. This method is clean and produces high yields.

Metal-Acid Reduction: Using a metal like iron, tin, or zinc in the presence of an acid (e.g., HCl).

Once synthesized, the 4-chloroaniline is integrated into the final molecule, this compound, through the amination reaction described in section 2.1.1.

Novel Synthetic Approaches and Green Chemistry Considerations

While the SNAr synthesis of this compound is highly effective, modern synthetic chemistry emphasizes the development of more sustainable and environmentally benign methodologies. Research in the broader field of diarylamine synthesis provides insights into potential "greener" alternatives.

Several novel strategies aim to reduce waste, avoid harsh reagents, and improve energy efficiency. These include:

Acceptorless Dehydrogenative Coupling: This approach involves the catalytic coupling of anilines with alcohols or other amines, releasing hydrogen gas as the only byproduct. nih.govrsc.org Supported gold-palladium bimetallic nanoparticles have shown promise in catalyzing such transformations, which avoid the need for pre-halogenated starting materials. nih.govrsc.org

Transition Metal-Free Couplings: The Smiles rearrangement offers a pathway to diarylamines without the need for a transition metal catalyst. A recent desulfinylative Smiles rearrangement proceeds under mild conditions by converting sulfinamides directly into diarylamines, providing access to sterically hindered products that are challenging to synthesize via traditional SNAr. nih.gov

Improved Catalytic Systems: For coupling reactions like the Ullmann condensation, modern approaches utilize soluble copper catalysts with specific ligands (e.g., phenanthroline), which operate under milder conditions and with greater efficiency than traditional copper powder. wikipedia.org

These modern methods, while not yet specifically reported for this compound, represent the direction of current research and offer potential future routes for its synthesis with improved environmental credentials.

Functionalization and Post-Synthetic Modification of this compound Derivatives

Post-synthetic modification of the title compound is challenging due to the electronic nature of the molecule. The reactivity is dominated by the electron-deficient picryl ring and the deactivated anilino nitrogen.

The nitrogen atom of the amino bridge in this compound exhibits significantly reduced basicity and nucleophilicity. The lone pair of electrons on this nitrogen is extensively delocalized into the highly electron-withdrawing 2,4,6-trinitrophenyl ring system. This delocalization greatly diminishes the availability of the lone pair for protonation or for participating in further nucleophilic reactions like alkylation or acylation.

While standard N-alkylation or N-acylation reactions are difficult, the reactivity of the anilino group can be conceptually compared to that of other arylamines. For instance, the activating influence of a typical amino group in electrophilic aromatic substitution can be attenuated by acetylation. libretexts.org In the case of this compound, however, the anilino nitrogen is already so deactivated that such reactions are generally unfavorable. Any further functionalization would likely target the less deactivated 4-chlorophenyl ring, although this ring is also deactivated by the electron-withdrawing diarylamine substituent.

Table 2: Chemical Compounds Mentioned
Compound NameSynonym(s)Role in Article
This compoundTarget compound
2-Chloro-1,3,5-trinitrobenzenePicryl chlorideElectrophilic precursor
4-Chloroanilinep-ChloroanilineNucleophilic precursor
2,4,6-TrinitroanilinePicramideAlternative starting material
4-Nitrochlorobenzene1-Chloro-4-nitrobenzenePrecursor to 4-chloroaniline
ChlorobenzeneStarting material for 4-nitrochlorobenzene
1-Chloro-4-iodobenzeneHypothetical coupling partner
TriethylamineEt3NBase
PhenanthrolineLigand for copper catalysts

Modifications on the Chlorophenyl Ring

Direct chemical modification of the chlorophenyl ring in this compound is a challenging synthetic endeavor due to the electronic properties of the molecule. The N-(2,4,6-trinitrophenyl) group is a powerful electron-withdrawing group, which significantly deactivates the chlorophenyl ring towards electrophilic aromatic substitution. Conversely, the chlorine atom itself is a deactivating group, further hindering reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation on this ring.

Electrophilic substitution reactions typically require electron-rich aromatic systems. The aniline (B41778) nitrogen in this compound, being directly attached to the electron-deficient 2,4,6-trinitrophenyl ring, has its electron-donating capacity severely diminished. This deactivation is transmitted to the 4-chlorophenyl ring, making it less susceptible to attack by electrophiles.

Table 1: Feasibility of Electrophilic Aromatic Substitution on the Chlorophenyl Ring

Reaction TypeReagentsExpected ReactivityRationale
NitrationHNO₃/H₂SO₄Very LowStrong deactivation by the N-(2,4,6-trinitrophenyl) group.
HalogenationBr₂/FeBr₃Very LowRing is highly electron-deficient.
Friedel-Crafts AlkylationR-Cl/AlCl₃Not FeasibleThe N-aryl amine can complex with the Lewis acid catalyst, further deactivating the ring.
Friedel-Crafts AcylationR-COCl/AlCl₃Not FeasibleStrong deactivation and catalyst complexation issues.

Nucleophilic aromatic substitution (SNAr) on the chlorophenyl ring, to replace the chlorine atom, is also not straightforward. While SNAr reactions are facilitated by the presence of strong electron-withdrawing groups, these groups must be positioned ortho or para to the leaving group to effectively stabilize the negative charge in the Meisenheimer intermediate. In this compound, the activating trinitro-substituted ring is not the site of substitution. The chlorine atom on the second ring is not activated by appropriately positioned electron-withdrawing groups on that same ring, making its replacement by nucleophiles difficult under standard SNAr conditions.

Therefore, derivatization of the chlorophenyl ring is more practically achieved by synthesizing the desired substituted 4-chloroaniline derivative first, followed by the coupling reaction with 2,4,6-trinitrochlorobenzene (picryl chloride) to form the final N-substituted trinitroaniline (B13749157) product.

Formation of Complex Structures (e.g., Azo Dyes incorporating the N-Aryl-Trinitroaniline scaffold)

The incorporation of the this compound scaffold into azo dyes is a viable strategy for creating novel chromophores. Azo dyes are typically synthesized through a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction with an electron-rich coupling component. nih.gov

There are two primary hypothetical routes to synthesize an azo dye containing the this compound moiety:

Using a pre-functionalized N-Aryl-Trinitroaniline as the coupling component: This approach is synthetically challenging. The N-(2,4,6-trinitrophenyl) group deactivates the chlorophenyl ring, making it a poor candidate for electrophilic attack by a diazonium salt. Azo coupling requires an activated aromatic ring (e.g., phenols, anilines, or their derivatives). chemguide.co.uklibretexts.orglibretexts.org

Using a pre-formed azo dye as the precursor to the N-Aryl-Trinitroaniline: This is a more plausible synthetic strategy. The synthesis would begin with an aromatic amine that is a component of an existing azo dye. This amine is then subjected to a nucleophilic aromatic substitution reaction with 2,4,6-trinitrochlorobenzene.

A representative synthetic scheme is outlined below. The synthesis starts with the diazotization of an aniline derivative and its coupling with a suitable aromatic compound to form an amino-functionalized azo dye. This intermediate is then reacted with picryl chloride.

Synthetic Scheme for an Azo Dye Incorporating the N-Aryl-Trinitroaniline Scaffold

Step 1: Diazotization and Azo Coupling A primary aromatic amine (e.g., 4-aminoaniline) is diazotized using sodium nitrite (B80452) and a strong acid (e.g., HCl) at low temperatures (0-5 °C). The resulting diazonium salt is then immediately reacted with an electron-rich coupling partner, such as N,N-dimethylaniline, to yield an azo dye containing a free primary amino group.

Step 2: Synthesis of the N-Aryl-Trinitroaniline Moiety The amino-functionalized azo dye is then reacted with 2,4,6-trinitrochlorobenzene in the presence of a weak base (e.g., sodium carbonate) to facilitate the nucleophilic aromatic substitution reaction. The amino group of the azo dye displaces the chloride from the picryl chloride, forming the final N-aryl-2,4,6-trinitroaniline azo dye.

Table 2: Key Reactions in the Synthesis of an Azo Dye with an N-Aryl-Trinitroaniline Scaffold

StepReaction TypeReactantsKey ConditionsProduct
1aDiazotization4-Aminoaniline, NaNO₂, HCl0-5 °C4-Aminobenzenediazonium chloride
1bAzo Coupling4-Aminobenzenediazonium chloride, N,N-DimethylanilineAlkaline or weakly acidic medium4-Amino-4'-(dimethylamino)azobenzene
2Nucleophilic Aromatic Substitution (SNAr)4-Amino-4'-(dimethylamino)azobenzene, 2,4,6-TrinitrochlorobenzeneWeak base (e.g., Na₂CO₃), solvent (e.g., ethanol)N-[4-((4-Dimethylaminophenyl)azo)phenyl]-2,4,6-trinitroaniline

The presence of the three nitro groups on the 2,4,6-trinitroaniline moiety significantly enhances the electrophilicity of a diazonium salt derived from it. nih.gov This allows for coupling with even moderately activated aromatic compounds. nih.gov This principle can be applied to create a variety of complex azo dyes.

Single Crystal X-ray Diffraction Studies of N-Aryl-2,4,6-trinitroanilines

Single-crystal X-ray diffraction is a powerful technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method has been instrumental in characterizing a range of N-aryl-2,4,6-trinitroaniline derivatives, providing a foundational understanding of their solid-state structures.

The geometry of the trinitrophenyl group is also influenced by the bulky substituents. The presence of multiple nitro groups can lead to slight distortions from ideal benzene (B151609) ring geometry. The carbon skeleton of the aromatic nucleus in some related molecules, such as 2,4,6-trinitro-N-methyl-N-nitroaniline, has been observed to adopt a C(2),C(5)-boat conformation. mdpi.com

An important intramolecular feature in these molecules is the formation of an N-H...O hydrogen bond between the amine hydrogen and an oxygen atom of one of the ortho-nitro groups. This interaction creates a six-membered pseudo-ring, which contributes to the stability of the molecular conformation and influences the orientation of the nitro group involved. nih.gov

Below is a table summarizing selected geometric parameters for an analogous compound, 2,4,6-trinitroaniline, which provides a basis for understanding the expected geometry of this compound.

Parameter2,4,6-trinitroaniline
Bond Lengths (Å)
N-H0.86 - 0.90
C-N (amine)1.35 - 1.40
C-N (nitro)1.45 - 1.50
N-O1.20 - 1.25
C-C (aromatic)1.36 - 1.42
Bond Angles (°) **
C-N-C125 - 130
O-N-O122 - 126
C-C-N (amine)120 - 125
Torsion Angles (°) **
C-C-N-CVariable (non-planar)

Note: The data presented is for the parent compound 2,4,6-trinitroaniline and is intended to be illustrative of the general geometric features of this class of compounds.

In the crystal structures of N-aryl-2,4,6-trinitroanilines, intermolecular hydrogen bonds play a crucial role in the formation of the supramolecular architecture. The primary hydrogen bonding motif observed is the N-H...O interaction, where the amine hydrogen acts as a donor and the oxygen atoms of the nitro groups on neighboring molecules act as acceptors.

These N-H...O hydrogen bonds can lead to the formation of various well-defined patterns, such as chains or dimers. For instance, in the crystal structures of some carbamate (B1207046) analogs, molecules are linked via N-H...O hydrogen bonds, forming chains that propagate along a specific crystallographic axis. soton.ac.uk In other related nitroaniline structures, these interactions can result in the formation of more complex two-dimensional nets.

InteractionDonorAcceptorD...A Distance (Å)D-H...A Angle (°)
N-H...ON-H (amine)O (nitro)2.9 - 3.4150 - 170

Note: The data is generalized from studies on related nitroaniline compounds.

Beyond conventional hydrogen bonding, a variety of other non-covalent interactions contribute to the stability of the crystal structures of N-aryl-2,4,6-trinitroanilines.

π-π Stacking: The presence of multiple aromatic rings in these molecules facilitates π-π stacking interactions. These interactions occur between the electron-rich π-systems of adjacent aromatic rings. The geometry of these interactions can vary from perfectly co-facial to offset or edge-to-face arrangements. In many nitroaniline derivatives, offset stacking is observed to minimize steric hindrance while still allowing for favorable electrostatic interactions. The centroid-to-centroid distances in such interactions are typically in the range of 3.5 to 4.0 Å. nih.gov

Halogen Bonding: For this compound, the presence of a chlorine atom introduces the possibility of halogen bonding. Halogen bonding is a directional, non-covalent interaction between a halogen atom (in this case, chlorine) and a Lewis base (such as an oxygen or nitrogen atom). While specific data for the title compound is unavailable, in a polymorphic form of a related chlorophenyl compound, molecules are linked by N-H...Cl hydrogen bonds, highlighting the role of the halogen in directing intermolecular interactions. figshare.com

Polymorphism and Crystal Engineering of N-Aryl-2,4,6-trinitroanilines

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in N-aryl-2,4,6-trinitroanilines. Different polymorphs of the same compound can exhibit distinct physical properties, such as color, melting point, and solubility.

The existence of polymorphism in this class of compounds is exemplified by 2,4,6-Trinitro-N-(m-tolyl)aniline, which has been found to exist in at least three different polymorphic forms, exhibiting red, orange, and yellow colors. These polymorphs can be obtained by recrystallization from different solvents under controlled conditions. Each polymorphic form possesses a unique crystal structure, which can be characterized by single-crystal X-ray diffraction. The differences between polymorphs can arise from variations in molecular conformation (conformational polymorphism) or differences in the way the molecules are packed in the crystal lattice (packing polymorphism).

The formation of a particular polymorph is influenced by a delicate balance of thermodynamic and kinetic factors during the crystallization process. Key factors include:

Solvent: The choice of solvent can significantly influence which polymorphic form is obtained. The polarity of the solvent and its ability to form hydrogen bonds with the solute can affect the nucleation and growth of a specific crystal form. nih.gov

Temperature and Cooling Rate: The temperature of crystallization and the rate of cooling can also dictate the polymorphic outcome. Rapid cooling often favors the formation of metastable polymorphs, while slow cooling tends to yield the most thermodynamically stable form.

Supersaturation: The level of supersaturation of the solution from which the crystals are grown can influence the nucleation kinetics and, consequently, the resulting polymorph.

Understanding these factors is central to the field of crystal engineering, which seeks to design and control the formation of crystalline materials with desired properties. By systematically varying crystallization conditions, it is possible to selectively produce different polymorphs of N-aryl-2,4,6-trinitroanilines.

Supramolecular Architectures through Self-Assembly

The self-assembly of this compound in the solid state is dictated by a network of non-covalent interactions, which collectively give rise to a stable supramolecular architecture. The key interactions governing this assembly are hydrogen bonds and π–π stacking interactions, which are common in nitroaromatic compounds.

The primary interaction driving the formation of defined structural motifs is the intermolecular hydrogen bond between the amine (N-H) group and an oxygen atom of a nitro group (O-N=O) on an adjacent molecule. This N—H⋯O hydrogen bond is a recurring and robust supramolecular synthon in the crystal structures of related nitroanilines. mdpi.com In many analogous structures, these hydrogen bonds link molecules into chains or dimers. mdpi.comnih.gov Specifically, the hydrogen on the secondary amine acts as a hydrogen bond donor, while the electronegative oxygen atoms of the ortho-nitro groups are strong hydrogen bond acceptors.

Furthermore, weaker C—H⋯O hydrogen bonds may also play a role in stabilizing the crystal lattice, where aromatic C-H groups interact with oxygen atoms from the nitro groups. nih.gov The interplay of the stronger N—H⋯O hydrogen bonds and the weaker, more diffuse π–π stacking and C—H⋯O interactions results in a highly organized, three-dimensional supramolecular network. This intricate arrangement of molecules influences the material's physical properties, including its thermal stability and density.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for confirming the molecular structure of this compound by providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

In the ¹H NMR spectrum, the protons on the two aromatic rings appear in distinct regions. The two protons on the 2,4,6-trinitrophenyl ring are expected to resonate as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.0-9.5 ppm. This pronounced downfield shift is due to the strong electron-withdrawing effect of the three nitro groups, which deshield the aromatic protons. The N-H proton is also expected to appear as a broad singlet in the downfield region. The protons on the 4-chlorophenyl ring typically exhibit an AA'BB' splitting pattern. The two protons ortho to the amine group (H-2', H-6') and the two protons meta to the amine group (H-3', H-5') would appear as two distinct doublets, with chemical shifts influenced by the electronic effects of both the chlorine atom and the trinitroanilino group. researchgate.netrsc.org

The ¹³C NMR spectrum provides complementary structural information. The carbon atoms of the 2,4,6-trinitrophenyl ring are heavily influenced by the attached nitro groups, causing them to appear at characteristic chemical shifts. The carbon atom attached to the amine group (C-1) would be found around δ 140-150 ppm. The carbons bearing the nitro groups (C-2, C-4, C-6) would also be significantly downfield, while the carbons at the C-3 and C-5 positions would appear further upfield. researchgate.netnih.gov For the 4-chlorophenyl ring, the carbon attached to the chlorine atom (C-4') would be identifiable, as would the other three distinct carbon environments (C-1', C-2'/6', C-3'/5'). rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of structurally similar compounds.

Atom PositionNucleusPredicted Chemical Shift (δ, ppm)Multiplicity
H-3, H-5¹H9.0 - 9.5Singlet (s)
H-2', H-6'¹H7.2 - 7.5Doublet (d)
H-3', H-5'¹H6.8 - 7.1Doublet (d)
N-H¹H9.5 - 11.0Broad Singlet (br s)
C-1¹³C145 - 150-
C-2, C-6¹³C148 - 152-
C-4¹³C143 - 147-
C-3, C-5¹³C120 - 125-
C-1'¹³C135 - 140-
C-2', C-6'¹³C128 - 132-
C-3', C-5'¹³C115 - 120-
C-4'¹³C130 - 135-

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and characterize the bonding within this compound.

The IR spectrum is dominated by strong absorptions corresponding to the nitro groups. The asymmetric (νas) and symmetric (νs) stretching vibrations of the NO₂ groups typically appear as very strong bands in the regions of 1520-1560 cm⁻¹ and 1330-1360 cm⁻¹, respectively. researchgate.net The N-H stretching vibration of the secondary amine is expected to produce a sharp to moderately broad band around 3300-3400 cm⁻¹. Aromatic C-H stretching vibrations are observed as weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to a series of bands in the 1450-1600 cm⁻¹ region. core.ac.uk The C-Cl stretching vibration from the chlorophenyl ring typically appears as a strong band in the lower frequency region of the spectrum, around 700-800 cm⁻¹.

Raman spectroscopy provides complementary information. While polar groups like nitro groups are strong in the IR, non-polar bonds can be more prominent in the Raman spectrum. thermofisher.com The symmetric stretching of the nitro groups often gives a very strong Raman signal. researchgate.net The aromatic ring breathing modes are also typically strong in the Raman spectrum, providing a characteristic fingerprint for the molecule.

Table 2: Key Vibrational Frequencies for this compound Frequencies are based on typical values for the respective functional groups.

Vibrational ModeTechniqueExpected Frequency Range (cm⁻¹)Intensity
N-H StretchIR3300 - 3400Medium
Aromatic C-H StretchIR, Raman3000 - 3100Weak-Medium
Asymmetric NO₂ StretchIR1520 - 1560Very Strong
Aromatic C=C StretchIR, Raman1450 - 1600Medium-Strong
Symmetric NO₂ StretchIR, Raman1330 - 1360Very Strong
C-N StretchIR1250 - 1350Medium-Strong
C-Cl StretchIR700 - 800Strong

UV-Visible and Fluorescence Spectroscopy for Electronic Structure

UV-Visible spectroscopy reveals information about the electronic transitions within the molecule. This compound is expected to be a highly colored compound due to its extensive conjugation and the presence of strong chromophoric (nitro) and auxochromic (amine) groups.

The structure facilitates intramolecular charge transfer (ICT). The trinitroaniline moiety acts as a strong electron acceptor (π-acceptor), while the 4-chlorophenylamino group acts as an electron donor (π-donor). This donor-acceptor character leads to a low-energy electronic transition, resulting in strong absorption in the visible region of the spectrum. The UV-Visible spectrum would likely show two main absorption bands. A higher energy band in the UV region (around 250-300 nm) can be attributed to π→π* transitions within the aromatic rings. A lower energy, high-intensity band in the longer wavelength region (around 380-450 nm) is characteristic of the intramolecular charge transfer transition from the donor part of the molecule to the acceptor part. researchgate.netnist.gov The exact position of the absorption maximum (λmax) is sensitive to solvent polarity.

Fluorescence data for this compound is not widely reported. Many nitroaromatic compounds exhibit very weak fluorescence or are non-fluorescent. This is often due to efficient intersystem crossing from the excited singlet state to the triplet state, a process facilitated by the heavy atoms of the nitro groups, which then deactivates through non-radiative pathways.

Table 3: Expected UV-Visible Absorption Data for this compound

λmax (nm)Electronic TransitionAssociated Moiety
~250 - 300π→π*Aromatic Rings
~380 - 450Intramolecular Charge Transfer (ICT)Donor-Acceptor System

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Rings

The reactivity of the two aromatic rings within this compound towards substitution reactions is starkly different due to their distinct electronic environments.

The 2,4,6-Trinitrophenyl Ring (Picryl Group): This ring is extremely electron-deficient due to the strong inductive and resonance electron-withdrawing effects of the three nitro groups. Consequently, it is highly deactivated towards electrophilic aromatic substitution (EAS). Reactions like nitration, halogenation, or Friedel-Crafts alkylation, which require an electron-rich aromatic ring to act as a nucleophile, are not feasible under normal conditions. byjus.com Conversely, this severe electron deficiency makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com While the positions are already substituted with nitro groups, the picryl moiety itself is an excellent substrate for nucleophilic attack, often leading to the formation of stable Meisenheimer complexes as intermediates in related systems. nih.gov In principle, a sufficiently strong nucleophile could displace one of the nitro groups, although such reactions are less common than displacement of halides from similar picryl compounds.

The 4-Chlorophenyl Ring: This ring is influenced by two opposing electronic effects. The chlorine atom is an ortho-, para-directing deactivator, withdrawing electron density through induction but donating via resonance. The large N-(2,4,6-trinitrophenyl)amino group is a very strong deactivating group due to the electron-withdrawing power of the picryl moiety. Therefore, this ring is also strongly deactivated towards electrophilic aromatic substitution . Any potential substitution would be slow and require harsh conditions. Nucleophilic substitution of the chlorine atom is also unlikely and would necessitate extreme conditions, proceeding perhaps through a benzyne (B1209423) mechanism rather than the SNAr pathway, as the ring lacks the necessary strong activation by multiple electron-withdrawing groups ortho and para to the leaving group. masterorganicchemistry.comyoutube.com

Acidity and Basicity Studies of the Aniline Moiety

The basicity of the secondary amine nitrogen in this compound is exceptionally low. Aniline itself is a weak base (pKa of the conjugate acid, pKaH, is ~4.6) because the nitrogen lone pair is delocalized into the benzene ring. masterorganicchemistry.com

In this molecule, the basicity is drastically reduced by several factors:

Electron-Withdrawing Groups: The three nitro groups on the picryl ring and the chloro group on the other phenyl ring pull electron density away from the nitrogen atom through both inductive and resonance effects. This severely diminishes the availability of the nitrogen lone pair to accept a proton. masterorganicchemistry.com

Delocalization: The lone pair is delocalized across two aromatic systems, further reducing its availability. For comparison, the pKa of the conjugate acid of 2,4,6-trinitroaniline (picramide) is reported to be approximately -10.23, making it an extremely weak base. chemicalbook.com The addition of the electron-withdrawing 4-chlorophenyl group is expected to make this compound an even weaker base than picramide.

Conversely, the N-H proton is significantly acidic for an amine, and the compound can be readily deprotonated by a moderately strong base to form a resonance-stabilized anion.

Para-Chloro Substituent: The chlorine atom at the para position has a positive Hammett constant (σₚ = +0.23). pitt.edu This indicates its net electron-withdrawing character, which decreases the electron density on the nitrogen atom and thus reduces its basicity.

2,4,6-Trinitrophenyl Group: This entire moiety acts as a powerful electron-withdrawing group, far exceeding the effect of a single nitro group (σₚ for NO₂ = +0.78). pitt.edu

Kinetic studies on the formation of related diphenylamines via the reaction of picryl chloride with various substituted anilines show a strong dependence on the electronic nature of the substituents on the aniline. rsc.orgrsc.org Such reactions typically have large, positive reaction constants (ρ), indicating that the reaction is favored by electron-withdrawing groups on the aniline nucleophile, as this stabilizes the developing negative charge in the transition state of the SNAr mechanism.

Table 1: Hammett Substituent Constants (σ) for Relevant Groups

Substituentσ_meta (σₘ)σ_para (σₚ)
-Cl+0.37+0.23
-NO₂+0.71+0.78

Data sourced from Hansch et al. (1991). pitt.edu

A critical factor governing the properties of this compound is the steric hindrance caused by the two nitro groups at the ortho positions of the picryl ring. These bulky groups clash with the adjacent 4-chlorophenyl ring, forcing the two aromatic rings and the C-N-C plane to twist out of coplanarity. sarthaks.com

This twisting is known as Steric Inhibition of Resonance (SIR) . sarthaks.comnih.gov In a planar conformation, the nitrogen lone pair could delocalize into the π-system of the picryl ring. However, due to the sterically-induced twist, the overlap between the nitrogen p-orbital and the ring's π-orbitals is significantly reduced.

This has a profound effect on basicity. While SIR reduces resonance stabilization, which would normally increase basicity, the overwhelming inductive effect of the three nitro groups still dominates, keeping the molecule extremely weakly basic. The SIR effect is more famously demonstrated in the comparison between 2,4,6-trinitroaniline and N,N-dimethyl-2,4,6-trinitroaniline, where the latter is a much stronger base because the bulky methyl groups force the nitro groups out of the plane, but more importantly, prevent the nitrogen lone pair from delocalizing into the ring. sarthaks.com

Reactions of the Nitro Groups

The three nitro groups on the picryl ring are susceptible to reduction by various reagents. The reduction of aromatic nitro compounds can yield a range of products depending on the reducing agent and reaction conditions. wikipedia.org

Reduction to Amines: Catalytic hydrogenation (e.g., using H₂, Pd/C, or Raney Nickel) or reduction with metals in acidic media (e.g., Fe/HCl, SnCl₂) can reduce the nitro groups to primary amino groups. wikipedia.org

Selective Reduction: In polynitro compounds, selective reduction of one nitro group is often possible. Reagents like sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) polysulfide ((NH₄)₂Sₓ), known as the Zinin reduction, can preferentially reduce one nitro group. echemi.comstackexchange.com Studies on substituted dinitro- and trinitro-benzenes suggest that the least sterically hindered nitro group is often reduced first. stackexchange.com In this molecule, the para-nitro group would likely be the most susceptible to selective reduction, followed by the two equivalent ortho-nitro groups.

Partial Reduction: Milder reducing agents or specific conditions can lead to partial reduction products such as nitroso or hydroxylamine (B1172632) derivatives. wikipedia.org

Decomposition Mechanisms and Stability

This compound, as a polynitro aromatic compound, is expected to be an energetic material with explosive properties. Its stability is comparable to related compounds like 2,4,6-trinitroaniline (picramide) and 2,4,6-trinitrotoluene (B92697) (TNT). The presence of multiple nitro groups on an aromatic ring makes the molecule oxygen-rich and prone to rapid, exothermic decomposition upon initiation by heat or shock. wikipedia.org

Aromatic nitro compounds can detonate, and their explosive tendency is increased by the presence of multiple nitro groups. wikipedia.org The thermal decomposition of such compounds in the liquid phase often follows complex mechanisms. documentsdelivered.com For many high-energy aromatic compounds, the initial step in thermal decomposition is the homolytic cleavage of a C-NO₂ or N-NO₂ bond. Given the structure, decomposition would likely lead to the formation of stable gases like N₂, CO₂, and H₂O, contributing to the high energy release. bibliotekanauki.pl The presence of the chlorine atom may lead to the formation of corrosive HCl gas upon decomposition.

Kinetic and Thermodynamic Studies of Chemical Transformations

Detailed kinetic and thermodynamic data for transformations of this compound are scarce. However, extensive studies on its formation, typically through the SNAr reaction of 2,4,6-trinitrochlorobenzene (picryl chloride) with 4-chloroaniline, provide significant insight.

The reaction proceeds via a two-step addition-elimination mechanism, often involving a stable Meisenheimer intermediate. nih.gov

Picryl-Cl + H₂N-C₆H₄-Cl → [Intermediate Complex] → this compound + HCl

Kinetic studies of picryl chloride reacting with various anilines in acetonitrile have been performed, and Arrhenius parameters have been measured. rsc.org

Kinetics: The reaction rate is highly dependent on the nucleophilicity of the aniline, which is modulated by its substituents. The formation of the intermediate is typically the rate-determining step. masterorganicchemistry.com The presence of the electron-withdrawing chloro group on the aniline decreases its nucleophilicity compared to unsubstituted aniline, leading to a slower reaction rate.

Computational and Theoretical Chemistry of N 4 Chlorophenyl 2,4,6 Trinitroaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting molecular properties and energetics. DFT calculations for N-(4-Chlorophenyl)-2,4,6-trinitroaniline would provide fundamental insights into its stability, reactivity, and electronic characteristics. These calculations are typically performed using a specific functional (like B3LYP) and a basis set (such as 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation.

A crucial first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its nuclei. For this compound, this would involve calculating bond lengths, bond angles, and dihedral (torsion) angles that correspond to the lowest energy state.

Following optimization, a vibrational analysis is performed. This calculation confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and predicts the molecule's infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds. The calculated frequencies can be compared with experimental spectroscopic data to validate the computational model.

Hypothetical Optimized Geometric Parameters for this compound This table illustrates the type of data obtained from a geometry optimization calculation. The values are representative and not based on published results for this specific molecule.

ParameterAtoms InvolvedCalculated Value
Bond LengthC-Cl~1.75 Å
Bond LengthC-N (amine bridge)~1.40 Å
Bond LengthN-O (nitro group)~1.22 Å
Bond AngleC-N-C (amine bridge)~125°
Dihedral AngleCl-C-C-C (chlorophenyl ring)~0°
Dihedral AngleC-C-N-C (phenyl-amine twist)~45-60°

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

An FMO analysis of this compound would involve calculating the energies of these orbitals and visualizing their spatial distribution. A small HOMO-LUMO gap would suggest that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The analysis would also reveal where on the molecule the HOMO and LUMO are localized, indicating the likely sites for electrophilic and nucleophilic attack, respectively. For a molecule with multiple nitro groups, the LUMO is expected to be distributed over the trinitrophenyl ring, highlighting its electron-accepting nature.

Hypothetical FMO Properties for this compound This table presents typical data derived from FMO analysis. The values are illustrative.

PropertyCalculated ValueInterpretation
HOMO Energy~ -7.5 eVEnergy of the highest energy electrons; relates to ionization potential.
LUMO Energy~ -3.0 eVEnergy of the lowest available orbital for an incoming electron; relates to electron affinity.
HOMO-LUMO Gap (ΔE)~ 4.5 eVIndicates high kinetic stability and low reactivity.
Global Hardness (η)~ 2.25 eVMeasures resistance to change in electron distribution.
Electronegativity (χ)~ 5.25 eVMeasures the power to attract electrons.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interaction behavior. The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential.

For this compound, an MEP analysis would likely show strong negative potential around the oxygen atoms of the three nitro groups, identifying them as primary sites for interacting with electrophiles or forming hydrogen bonds. Conversely, the amine hydrogen and parts of the aromatic rings would likely exhibit positive potential. This analysis is crucial for understanding how the molecule might interact with other molecules, including solvents or biological receptors.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (such as solvent molecules or other solutes).

An MD simulation of this compound, typically in a simulated solvent box, would allow researchers to observe its conformational flexibility, such as the rotation around the C-N amine bridge. It would also be instrumental in studying how the molecule forms intermolecular interactions, like hydrogen bonds or π-π stacking, which are critical in determining its properties in a condensed phase (liquid or solid).

Quantum Crystallography and Charge Density Studies

Quantum crystallography is an advanced field that combines high-resolution X-ray diffraction experiments with quantum chemical calculations to obtain a detailed understanding of the electron density distribution in crystals. This method provides more than just atomic positions; it reveals the nature of chemical bonding, lone pairs, and intermolecular interactions directly from the experimental data.

A charge density study of this compound would involve a topological analysis of the electron density using Quantum Theory of Atoms in Molecules (QTAIM). This analysis can precisely characterize chemical bonds (e.g., covalent vs. ionic character) and non-covalent interactions by locating and analyzing critical points in the electron density. Such a study would offer profound insights into the electronic features that govern the crystal packing and solid-state properties of the compound.

Prediction of Spectroscopic Properties from First Principles

"First principles" or ab initio methods allow for the prediction of various spectroscopic properties directly from quantum mechanics, without reliance on empirical parameters. Beyond the IR and Raman spectra obtained from vibrational analysis, these methods can predict other spectroscopic data.

For this compound, time-dependent DFT (TD-DFT) calculations could be used to predict its electronic absorption spectrum (UV-Vis), identifying the wavelengths of maximum absorption and the nature of the electronic transitions involved (e.g., n→π* or π→π* transitions). Furthermore, calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms, which are invaluable for confirming the molecular structure and can be directly compared to experimental NMR data.

Structure-Reactivity and Structure-Property Relationship Modeling of this compound

The computational and theoretical modeling of this compound provides critical insights into how its distinct molecular architecture dictates its chemical behavior and physical characteristics. Through the application of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, researchers can systematically investigate the interplay between molecular descriptors and the compound's reactivity and properties. These models are fundamental in predicting the behavior of new compounds and understanding the mechanisms governing their actions. mdpi.comnih.gov

Structural Influence on Reactivity

The reactivity of this compound is profoundly influenced by the electronic effects of its constituent functional groups. The presence of three nitro (-NO₂) groups on one of the phenyl rings makes it extremely electron-deficient. These powerful electron-withdrawing groups are known to increase the explosive tendencies of aromatic compounds. wikipedia.org The secondary amine bridge (-NH-) links this electron-poor ring to a 4-chlorophenyl group. The chlorine atom, being an electron-withdrawing group itself, further modulates the electron density across the entire molecule.

Computational models, particularly those based on Density Functional Theory (DFT), are employed to calculate key quantum chemical descriptors that correlate with reactivity. nih.govacs.org These descriptors help in quantifying the electronic landscape of the molecule.

Key Molecular Descriptors for Reactivity:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A low LUMO energy, characteristic of nitroaromatic compounds, indicates a high susceptibility to nucleophilic attack. The significant electron deficiency of the trinitrophenyl ring suggests that this is a primary site for such reactions. Conversely, the HOMO energy relates to the molecule's ability to donate electrons. The energy gap between HOMO and LUMO is a strong indicator of chemical reactivity and stability. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on the molecule's surface. For this compound, these maps would show highly positive (electron-poor) regions around the nitro groups and the adjacent carbons of the trinitrophenyl ring, confirming these as likely sites for nucleophilic interaction.

Bond Dissociation Energy (BDE): In the context of energetic materials, the BDE of the C-NO₂ bonds is a critical parameter. Lower BDEs are often correlated with increased sensitivity to initiation by impact or heat, as the initial step in decomposition is the cleavage of this bond. d-nb.info Modeling studies can predict these energies and thus provide an estimate of the compound's stability.

Table 1: Calculated Quantum Chemical Descriptors for Reactivity Modeling.
DescriptorHypothetical ValueImplication for Reactivity
HOMO Energy-8.5 eVIndicates moderate electron-donating capability, likely centered on the amine and chlorophenyl ring.
LUMO Energy-4.2 eVLow value suggests high electron affinity and susceptibility to nucleophilic attack on the trinitrophenyl ring.
HOMO-LUMO Gap4.3 eVSuggests moderate kinetic stability; a smaller gap often correlates with higher reactivity.
C-NO₂ Bond Dissociation Energy~55-60 kcal/molRelates to thermal stability and sensitivity; this value would be compared with known energetic materials. d-nb.info

Structural Influence on Physical Properties

QSPR models are developed to correlate a molecule's structural features with its macroscopic physical properties. For this compound, properties such as thermal stability, density, and solubility are of significant interest, particularly given its classification as a nitroaromatic compound. nih.gov

Key Molecular Descriptors for Property Modeling:

Topological and Constitutional Descriptors: These include molecular weight, number of nitro groups, and molecular connectivity indices. They are fundamental inputs for QSPR models and often show strong correlations with properties like density and boiling point.

Geometrical Descriptors: Parameters such as molecular surface area and volume influence how the molecule interacts with its environment, affecting properties like solubility and bioavailability in toxicological studies.

Charge-Related Descriptors: The dipole moment, arising from the asymmetrical distribution of electronegative nitro and chloro groups, is critical for understanding solubility in polar versus non-polar solvents and for predicting intermolecular forces.

QSPR studies on nitroaromatic compounds have successfully predicted properties like decomposition enthalpies, which are indicators of thermal stability. nih.gov For this compound, a model would likely incorporate descriptors related to the number of nitro groups and quantum chemical parameters that describe the strength of the C-NO₂ bonds.

Table 2: Key Molecular Descriptors for QSPR Modeling and Their Correlated Properties.
Descriptor TypeSpecific DescriptorCorrelated Physical Property
ConstitutionalMolecular WeightDensity, Melting/Boiling Point
TopologicalWiener IndexBoiling Point, Viscosity
GeometricalMolecular Surface AreaSolubility, Rate of Dissolution
Quantum ChemicalDipole MomentSolubility, Intermolecular Interactions
Quantum ChemicalSum of electronic and zero-point EnergiesEnthalpy of Formation, Thermal Stability nih.gov

Advanced Research Applications of N Aryl 2,4,6 Trinitroaniline Derivatives in Materials Science

Role in Energetic Materials Research

The highly nitrated structure of N-aryl-2,4,6-trinitroaniline derivatives makes them a focal point in the field of energetic materials. The presence of multiple nitro groups, which act as oxidizers, in close proximity to the phenylamine backbone, which acts as a fuel, imparts a high energy density to these molecules.

Fundamental Studies of High-Energy Compounds

Fundamental research on N-aryl-2,4,6-trinitroaniline derivatives involves their synthesis and characterization to understand the relationship between molecular structure and energetic properties. These studies are crucial for the development of new high-energy compounds with tailored performance and safety characteristics. The synthesis of these compounds often involves the nucleophilic substitution reaction between a picryl halide and an appropriate arylamine.

Researchers investigate the thermal decomposition pathways and kinetics of these compounds to assess their stability and energy release mechanisms. Techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are employed to determine decomposition temperatures and energy release profiles. For instance, studies on related polynitro-N-aryl compounds have demonstrated high thermal stability, with decomposition temperatures often exceeding 250°C. nih.govresearchgate.net

The impact and friction sensitivity of these materials are also critical parameters evaluated in fundamental studies. These tests determine the stability of the compounds under mechanical stress, a crucial factor for safe handling and application. The goal is to develop materials that are powerful yet insensitive to accidental detonation.

Design Principles for Enhanced Thermal and Mechanical Stability

A key objective in energetic materials research is the design of molecules with high thermal and mechanical stability without compromising energy output. For N-aryl-2,4,6-trinitroaniline derivatives, several design principles are employed to achieve this balance.

Another principle involves the strategic placement of substituent groups on the aryl ring. The nature and position of these substituents can influence the intermolecular interactions and crystal packing of the molecules, which in turn affects their stability. For example, the introduction of groups that can form strong hydrogen bonds or other non-covalent interactions can lead to a more stable crystal lattice, making the material less sensitive to mechanical shock.

The following table summarizes key stability data for representative energetic compounds, providing a comparative context for the design of new N-aryl-2,4,6-trinitroaniline derivatives.

CompoundDecomposition Temperature (°C)Impact Sensitivity (J)Friction Sensitivity (N)
2,4,6-triamino-5-nitropyrimidine-1,3-dioxide284>60>360
Methoxy-substituted-polynitro-aryl-pyrazole>250--
Fused-ring 1,2,3-triazine (B1214393) N-oxide derivative>250--

This table presents data for related energetic compounds to illustrate the stability targets in the design of new materials.

Computational Prediction of Performance Characteristics

Computational chemistry plays a pivotal role in the modern design and screening of energetic materials. Quantum-chemical methods, particularly Density Functional Theory (DFT), are extensively used to predict the performance characteristics of N-aryl-2,4,6-trinitroaniline derivatives before their synthesis, saving significant time and resources. researchgate.netresearchgate.net

These computational models can accurately predict a range of properties, including:

Heat of formation (ΔHf): A key indicator of the energy content of a molecule.

Density (ρ): A critical parameter that influences detonation performance.

Detonation velocity (D) and pressure (P): Primary measures of an explosive's power.

Bond dissociation energies (BDE): Used to assess the thermal stability and identify the initial steps of decomposition.

For example, DFT calculations can be used to model the electronic structure and predict the reactivity of different sites within the N-(4-Chlorophenyl)-2,4,6-trinitroaniline molecule. nih.gov This allows researchers to hypothesize about its decomposition pathways and stability. Reactive molecular dynamics simulations can further be used to study the thermal decomposition of related compounds at an atomic level. mdpi.com

The table below showcases computationally predicted properties for a representative energetic compound, illustrating the type of data generated in these studies.

PropertyPredicted Value
Heat of Formation (kJ/mol)Varies based on substituents
Density (g/cm³)Typically in the range of 1.7-1.9
Detonation Velocity (km/s)> 8.0
Detonation Pressure (GPa)> 30

This table provides representative predicted values for advanced energetic materials, serving as a benchmark for new designs.

Applications in Organic Electronics and Optoelectronic Materials

The electron-deficient nature of the trinitrophenyl ring in N-aryl-2,4,6-trinitroaniline derivatives, coupled with the electron-donating potential of the aryl amine moiety, creates a "push-pull" electronic structure. This intramolecular charge transfer character makes these compounds interesting candidates for applications in organic electronics and optoelectronics.

Charge Transfer Complexes and Photophysical Properties

N-aryl-2,4,6-trinitroaniline derivatives can act as electron acceptors in the formation of charge-transfer (CT) complexes with suitable electron donor molecules. longdom.org These complexes exhibit unique photophysical properties, including distinct absorption and emission spectra that are different from those of the individual components. The formation of a CT complex involves the transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor upon photoexcitation. rsc.orgnih.gov

The study of these CT complexes provides insights into the fundamental processes of charge separation and recombination, which are crucial for applications in organic photovoltaics and photodetectors. Spectroscopic techniques, such as UV-Vis and fluorescence spectroscopy, are used to characterize the CT interactions and determine the stoichiometry and stability of the complexes. ejournal.by The photophysical properties, including fluorescence quantum yields and lifetimes, are also investigated to assess their potential for light-emitting applications. unica.itmdpi.comnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.